![molecular formula C12H17BrN2 B1481109 4-Bromo-6-(2-cyclohexylethyl)pyrimidine CAS No. 2091250-65-4](/img/structure/B1481109.png)
4-Bromo-6-(2-cyclohexylethyl)pyrimidine
Overview
Description
4-Bromo-6-(2-cyclohexylethyl)pyrimidine, also known as 4-B6CEP, is a heterocyclic compound that is used in a variety of scientific research applications. It is a cyclic, aromatic compound that has a range of properties which make it suitable for a number of different uses.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for creating derivatives with potential biological activities. Pyrimidine derivatives have been explored for their anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, and antihypertensive properties .
Serotonin Receptor Research
The introduction of hydrophobic side chains, such as the cyclohexylethyl group in 4-Bromo-6-(2-cyclohexylethyl)pyrimidine, can enhance the binding affinity to serotonin receptors. This is crucial for developing new antidepressants and antipsychotic drugs .
properties
IUPAC Name |
4-bromo-6-(2-cyclohexylethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGARSGILOINLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(2-cyclohexylethyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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